1-(Isocyanatomethyl)-4-nitrobenzene

Description

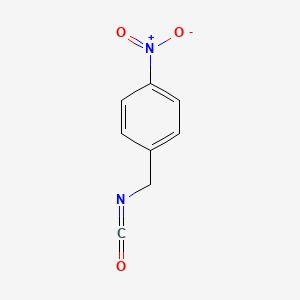

1-Isocyanato-4-nitrobenzene, also known as p-nitrophenyl isocyanate, is a nitro-substituted aromatic isocyanate with the molecular formula C₇H₄N₂O₃ and a molecular weight of 180.12 g/mol . Its structure consists of a benzene ring with an isocyanate (-NCO) group at position 1 and a nitro (-NO₂) group at position 4 (Figure 1). The compound is characterized by its SMILES notation: O=C=Nc1ccc(cc1)[N+](=O)[O-] and CAS number 100-28-7 .

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

1-(isocyanatomethyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H6N2O3/c11-6-9-5-7-1-3-8(4-2-7)10(12)13/h1-4H,5H2 |

InChI Key |

SPSMUSFIEKLDGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired isocyanate compound.

Industrial Production Methods: In industrial settings, the production of

Comparison with Similar Compounds

1-Isocyanato-2-methyl-4-nitrobenzene (CAS 56309-59-2)

- Structure: Benzene ring with isocyanate (-NCO) at position 1, methyl (-CH₃) at position 2, and nitro (-NO₂) at position 4.

- Molecular Formula : C₈H₆N₂O₃; Molecular Weight : 178.15 g/mol .

- Reactivity : The methyl group introduces steric hindrance, reducing the electrophilicity of the isocyanate group compared to 1-isocyanato-4-nitrobenzene.

- Applications : Used as a research intermediate in specialty organic synthesis .

1-Isocyanato-4-methoxy-2-nitrobenzene (CAS 117162-85-3)

- Structure : Isocyanate at position 1, methoxy (-OCH₃) at position 4, and nitro at position 2.

- Molecular Formula : C₈H₆N₂O₄; Molecular Weight : 194.14 g/mol .

- Reactivity : The electron-donating methoxy group deactivates the aromatic ring, slowing electrophilic substitution reactions.

- Applications : Functions as a primary or secondary intermediate in pharmaceutical synthesis .

1-(4-Isothiocyanatophenoxy)-4-nitrobenzene (Nitroscanate)

- Structure: Two benzene rings linked by an ether oxygen; one ring has nitro (-NO₂), and the other has isothiocyanate (-NCS).

- Applications : Anthelmintic drug targeting parasitic infections. The isothiocyanate group reacts with thiol groups in parasitic proteins, disrupting cellular function .

- Comparison : Unlike isocyanates (-NCO), isothiocyanates (-NCS) exhibit selective reactivity with thiols (-SH), making them suitable for therapeutic applications .

1-(Dichlorophenylmethyl)-4-nitrobenzene (CAS 63068-97-3)

- Structure : Nitrobenzene substituted with a dichlorophenylmethyl group.

- Molecular Formula: C₁₃H₉Cl₂NO₂; Molecular Weight: 282.12 g/mol .

- Reactivity: The dichlorophenyl group increases lipophilicity, enhancing solubility in non-polar solvents.

- Applications : Used in cross-coupling reactions and polymer synthesis .

1-(Bromomethyl)-4-nitrobenzene

- Structure: Benzene ring with bromomethyl (-CH₂Br) and nitro (-NO₂) groups.

- Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., SN2 reactions).

- Applications : Precursor for synthesizing amines, ethers, and polymers .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Case Studies

- Synthetic Routes : 1-Isocyanato-4-nitrobenzene is synthesized via nitration of phenyl isocyanate or through palladium-catalyzed cross-coupling reactions .

- Crystallography : Studies on sulfinyl derivatives (e.g., 1-(4-nitrobenzylsulfinyl)-4-nitrobenzene) reveal nitro groups stabilize crystal packing via π-π interactions .

- Analytical Methods : High-performance liquid chromatography (HPLC) is used to detect nitrobenzene derivatives in pharmaceuticals, ensuring purity .

- Safety : Isocyanates are classified as harmful, requiring precautions against inhalation and skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.